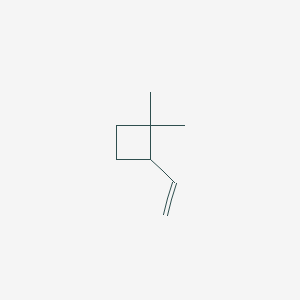
2-Ethenyl-1,1-dimethylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-1,1-dimethylcyclobutane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclobutane ring with two methyl groups and an ethenyl group attached to it. The molecular formula of this compound is C8H14.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,1-dimethylcyclobutane can be achieved through various methods. One common approach involves the dimerization of alkenes under UV light irradiation. This method leverages the photochemical reactions to form the cyclobutane ring. Another method involves the dehalogenation of 1,4-dihalobutanes using reducing metals .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical reactors where alkenes are subjected to UV light to induce dimerization. The reaction conditions are carefully controlled to optimize yield and purity. Additionally, the dehalogenation method can be scaled up for industrial production, utilizing efficient catalysts and reaction conditions to achieve high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-1,1-dimethylcyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Ethyl-substituted cyclobutane.
Substitution: Halogenated cyclobutane derivatives.
Scientific Research Applications
2-Ethenyl-1,1-dimethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a model compound to study cycloalkane reactivity and photochemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethenyl-1,1-dimethylcyclobutane involves its interaction with various molecular targets. The ethenyl group can participate in addition reactions, while the cyclobutane ring can undergo ring-opening reactions under specific conditions. These interactions are mediated by the compound’s ability to form reactive intermediates, such as radicals or carbocations, which then proceed through various reaction pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
1,1-Dimethylcyclobutane: Similar structure but lacks the ethenyl group.
2-Methyl-1,1-dimethylcyclobutane: Similar structure with a methyl group instead of an ethenyl group.
Uniqueness
2-Ethenyl-1,1-dimethylcyclobutane is unique due to the presence of the ethenyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for studying cycloalkane chemistry and exploring new synthetic pathways.
Properties
CAS No. |
108804-60-0 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
2-ethenyl-1,1-dimethylcyclobutane |
InChI |
InChI=1S/C8H14/c1-4-7-5-6-8(7,2)3/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
ADPQQHQQZCJVNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)
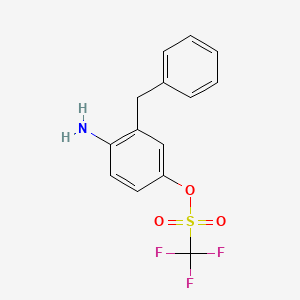


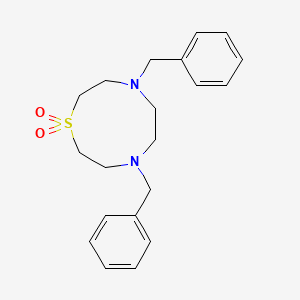
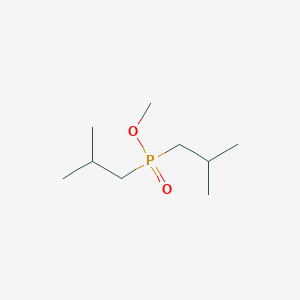
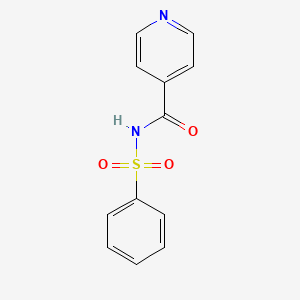


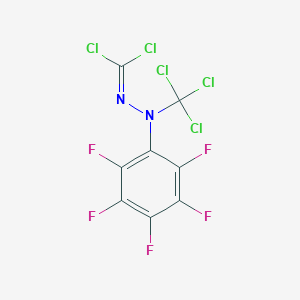

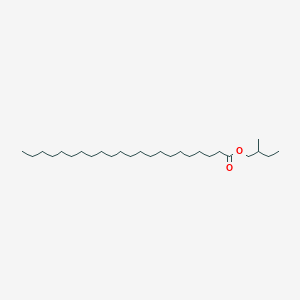
![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)
